molecular formula C10H14N2O3 B2400614 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester CAS No. 293733-40-1

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester

Cat. No.: B2400614
CAS No.: 293733-40-1
M. Wt: 210.233
InChI Key: VFAJCZHBOJFVTO-UHFFFAOYSA-N
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Description

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of N-heterocyclic carbenes (NHC) as catalysts. For example, the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield the desired imidazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid methyl ester
  • 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid ethyl ester
  • 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid isopropyl ester

Uniqueness

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester is unique due to its specific tert-butyl ester functional group, which can influence its chemical reactivity and physical properties. This uniqueness can make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl 2-formyl-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-8(6-13)12(7)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAJCZHBOJFVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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